7,9-Fluoranthenediol
Description
7,9-Fluoranthenediol is a dihydroxy derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). Fluoranthenediols, including positional isomers like 7,8-, 8,9-, and 2,3-dihydroxyfluoranthene, differ in hydroxyl group placement, which critically influences their chemical reactivity, solubility, and biological interactions .
Properties
CAS No. |
144468-23-5 |
|---|---|
Molecular Formula |
C16H10O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
fluoranthene-7,9-diol |
InChI |
InChI=1S/C16H10O2/c17-10-7-13-11-5-1-3-9-4-2-6-12(15(9)11)16(13)14(18)8-10/h1-8,17-18H |
InChI Key |
MZNWWLNVPGIJEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC(=C4)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7,9-Fluoranthenediol typically involves the hydroxylation of fluoranthene. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) in an alkaline medium. The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation at the desired positions .
Industrial production methods for 7,9-Fluoranthenediol are less documented, but they likely involve similar oxidative processes with optimized conditions for large-scale synthesis. The use of catalysts and continuous flow reactors may enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
7,9-Fluoranthenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones. Common oxidizing agents include chromium trioxide (CrO3) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with CrO3 may yield fluoranthenequinone, while reduction with NaBH4 produces dihydroxyfluoranthene.
Scientific Research Applications
7,9-Fluoranthenediol has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex polycyclic aromatic compounds. Its unique structure allows for the study of aromaticity and electronic effects in polycyclic systems.
Biology: The compound’s potential as a biochemical probe is being explored, particularly in studying enzyme-catalyzed oxidation reactions.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, given its structural similarity to other bioactive polycyclic compounds.
Mechanism of Action
The mechanism by which 7,9-Fluoranthenediol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. Pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Structural and Spectral Properties
Key fluoranthene diol derivatives identified in the literature include:
7,9-Fluoranthenediol (hypothetical):
Reactivity and Environmental Behavior
- Oxidation Potential: Vicinal diols (e.g., 7,8- and 8,9-dihydroxyfluoranthene) are more prone to oxidative ring cleavage compared to para-diols like 7,9-fluoranthenediol, which may persist longer in environmental matrices .
- Solubility : Ortho-diols (e.g., 8,9-dihydroxyfluoranthene) exhibit higher aqueous solubility due to stronger hydrogen bonding, whereas para-diols like 7,9-fluoranthenediol are more lipophilic, favoring bioaccumulation .
- Biotransformation: Diols at positions 7,8 and 8,9 are common intermediates in microbial degradation pathways of fluoranthene, forming carboxylic acids (e.g., 9-fluorenone-1-carboxylic acid). The metabolic fate of 7,9-fluoranthenediol remains speculative but may involve slower enzymatic processing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
